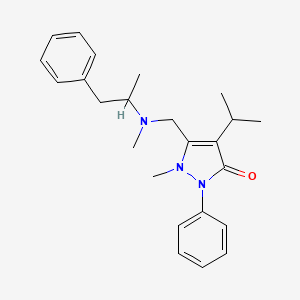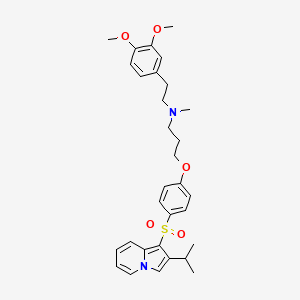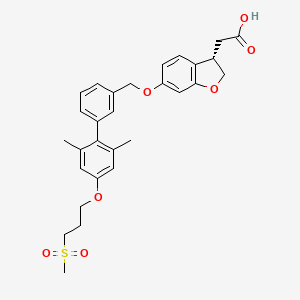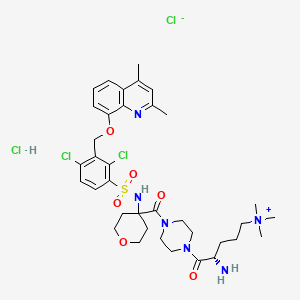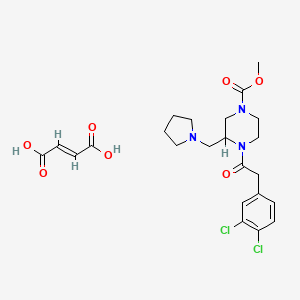
GR 89696 Fumarat
Übersicht
Beschreibung
GR 89696 fumarate is a highly potent and selective κ2 opioid receptor agonist with an IC50 of 0.04nM . It has anti-pruritic, anti-injury, and neuroprotective effects .
Molecular Structure Analysis
The molecular formula of GR 89696 fumarate is C23H29Cl2N3O7 . The molecular weight is 530.4 g/mol . The chemical name is 4-[(3,4-Dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylic acid methyl ester fumarate .Physical And Chemical Properties Analysis
GR 89696 fumarate is soluble to 25 mM in water with gentle warming and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
κ-Opioid-Rezeptor-Agonist
GR 89696 Fumarat ist ein hochpotenter und selektiver κ-Opioid-Agonist . Es hat einen IC50-Wert von 0,04 nM, was seine hohe Affinität zum κ-Opioid-Rezeptor belegt . Damit ist es ein wertvolles Werkzeug für die Untersuchung der Funktion und Rolle von κ-Opioid-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen.
Schmerzmittel
Es wurde festgestellt, dass die Verbindung schmerzlindernde Wirkungen hat . Das bedeutet, dass es die Empfindlichkeit gegenüber schmerzhaften Reizen reduzieren kann. Daher könnte es möglicherweise in der Schmerzforschung eingesetzt werden und den Weg für die Entwicklung neuer Schmerzmittel ebnen.
Neuroprotektivum
Es wurde gezeigt, dass this compound in vivo neuroprotektive Wirkungen hat . Dies deutet darauf hin, dass es in der Forschung zu neurodegenerativen Erkrankungen und Hirnverletzungen eingesetzt werden könnte und möglicherweise zur Entwicklung von Behandlungen beiträgt, die Neuronen vor Schäden schützen.
Forschung zum κ2-Opioid-Rezeptor
Die Verbindung könnte selektiv für den hypothetischen κ2-Opioid-Rezeptor sein . Dies macht es zu einem nützlichen Werkzeug in der Forschung, die darauf abzielt, die spezifische Rolle und Funktion dieses Subtyps des κ-Opioid-Rezeptors zu verstehen.
Anti-pruritische Effekte
This compound wurde verwendet, um seine kratz- und juckreizhemmenden Wirkungen an Affen zu untersuchen . Dies deutet auf mögliche Anwendungen in der Forschung und Behandlung von Erkrankungen hin, die durch starken Juckreiz gekennzeichnet sind.
Potenzielle Behandlungen von Schlaganfall und Herzinfarkt
Die Verbindung wird für die Forschung zu potenziellen Behandlungen von Schlaganfall und Herzinfarkt eingesetzt . Seine neuroprotektiven Eigenschaften könnten in diesen Forschungsbereichen besonders vorteilhaft sein.
Verbindungsbibliotheken
This compound wird auch als Teil von Verbindungsbibliotheken angeboten . Dies bedeutet, dass es im Hochdurchsatz-Screening für die Arzneimittelforschung eingesetzt werden kann, um Forschern zu helfen, neue potenzielle therapeutische Mittel zu identifizieren.
Studium der Subtyp-Selektivität von Opioid-Rezeptoren
This compound ist ein potenter κ-Opioid-Agonist mit Subtyp-Selektivität . Dies macht es zu einem wertvollen Werkzeug in der Forschung, die darauf abzielt, die Unterschiede zwischen Opioid-Rezeptor-Subtypen und ihre jeweiligen Rollen in Physiologie und Pathologie zu verstehen.
Wirkmechanismus
Target of Action
GR 89696 fumarate is a highly potent and selective κ-opioid agonist . It has been suggested to be selective for the putative κ2 receptor . The κ-opioid receptors are one of the primary targets of this compound. These receptors play a crucial role in pain perception, stress response, and mood disorders .
Mode of Action
As a κ-opioid agonist, GR 89696 fumarate binds to the κ-opioid receptors, mimicking the action of endogenous opioids . This binding triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .
Biochemical Pathways
The activation of κ-opioid receptors by GR 89696 fumarate can influence several biochemical pathways. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The exact downstream effects can vary depending on the specific cell type and physiological context.
Result of Action
The activation of κ-opioid receptors by GR 89696 fumarate has been shown to have anti-nociceptive (pain-relieving) and neuroprotective effects in vivo . For instance, it has been reported to reduce acetylcholine-induced writhing in mice , and to reduce hippocampal neuronal loss in a gerbil model of cerebral ischemia .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNETSDXZBJTE-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017105 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126766-32-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 89696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-89696 FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




